Thalidomide-NH-C6-NH2

PROTAC design linker length optimization BRD4 degradation

Select this C6-linker conjugate as your CRBN-recruiting building block for PROTAC design. Evidence shows the C6 spacer delivers superior BRD4 degradation potency (DC50 ≈ 49 nM) and >90% Dmax versus shorter C4 analogs. The free primary amine allows direct amide coupling without Boc-deprotection, preserving acid-sensitive warheads. The all-carbon chain resists CYP450-mediated cleavage, ensuring metabolic stability for in vivo PK studies. Choose the deprotected amine form to eliminate a synthetic step and reduce material loss during PROTAC assembly.

Molecular Formula C19H24N4O4
Molecular Weight 372.4 g/mol
Cat. No. B11933591
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThalidomide-NH-C6-NH2
Molecular FormulaC19H24N4O4
Molecular Weight372.4 g/mol
Structural Identifiers
SMILESC1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCCCCCN
InChIInChI=1S/C19H24N4O4/c20-10-3-1-2-4-11-21-13-7-5-6-12-16(13)19(27)23(18(12)26)14-8-9-15(24)22-17(14)25/h5-7,14,21H,1-4,8-11,20H2,(H,22,24,25)
InChIKeyRIRBCYNKTDWXEI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Thalidomide-NH-C6-NH2: A Defined E3 Ligase Ligand-Linker Conjugate for PROTAC Synthesis


Thalidomide-NH-C6-NH2 (CAS 2093386-50-4; hydrochloride CAS 2375194-37-7) is a functionalized thalidomide derivative designed as an E3 ubiquitin ligase ligand-linker conjugate. Its structure comprises a thalidomide-derived cereblon (CRBN) ligand covalently tethered to a C6 alkyl amine linker terminating in a primary amine, yielding the molecular formula C19H24N4O4 with a molecular weight of 372.42 g/mol . The compound serves as a modular building block for proteolysis-targeting chimeras (PROTACs) and molecular glues, enabling the recruitment of CRBN for targeted protein degradation via the ubiquitin-proteasome system . The terminal amine provides a reactive conjugation handle for attachment to target-protein ligands or further linker extension via amide bond formation .

Why Thalidomide-NH-C6-NH2 Linker Length Matters for PROTAC Degradation Efficiency


In PROTAC design, the linker component is not a passive spacer; its length, composition, and attachment chemistry directly govern the formation of a ternary complex between the E3 ligase, target protein, and the PROTAC molecule [1]. Suboptimal linker length can lead to failed degradation, reduced potency, or the formation of non-productive binary complexes. Systematic studies of CRBN-based PROTACs reveal that even incremental changes in alkyl chain length (e.g., C4 vs. C6 vs. C8) can produce substantial differences in degradation potency (DC50) and maximum degradation efficacy (Dmax) against identical protein targets [2]. Consequently, substituting Thalidomide-NH-C6-NH2 with a C4 or C8 analog—or with an unfunctionalized thalidomide core—cannot be assumed to yield equivalent degradation outcomes and requires empirical validation for each specific PROTAC construct.

Quantitative Evidence Differentiating Thalidomide-NH-C6-NH2 from C4 and C8 Analogues


C6 Alkyl Linker Outperforms C4 in BRD4 PROTAC Degradation Potency

In a systematic study of CRBN-recruiting PROTACs targeting BRD4, the C6-linked PROTAC construct (employing a thalidomide-C6-NH2 precursor) demonstrated substantially greater degradation efficiency than the corresponding C4-linked analog. Both constructs shared identical BRD4-targeting warheads and CRBN-recruiting moieties, isolating linker length as the sole variable [1]. The C6-linked PROTAC achieved a 2.4-fold improvement in degradation potency and a 1.6-fold higher maximal degradation extent relative to the C4 comparator [2]. This finding underscores that the six-carbon alkyl chain provides optimal spatial separation for productive ternary complex formation with BRD4, whereas the shorter C4 linker restricts conformational flexibility and impairs degradation efficiency.

PROTAC design linker length optimization BRD4 degradation

C6 Linker Avoids C8-Associated Hydrophobic Aggregation and Solubility Penalties

While extending the alkyl linker to C8 increases molecular flexibility, it also elevates the cLogP and introduces a higher risk of hydrophobic collapse and aqueous aggregation, which can confound cellular activity readouts and reduce reliability in biochemical assays [1]. Thalidomide-NH-C6-NH2 (as the TFA salt) maintains a measurable aqueous solubility of ≥ 2.5 mg/mL (≥ 5.14 mM in DMSO/aqueous buffer systems) . In contrast, the C8 analog (Thalidomide-NH-C8-NH2, cLogP ~ 2.8) has higher calculated lipophilicity and lower predicted aqueous solubility . The C6 linker occupies a functional 'sweet spot' that provides adequate reach for ternary complex formation without incurring the physicochemical liabilities of longer alkyl chains.

linker hydrophobicity PROTAC physicochemical properties solubility optimization

C6 Linker Confers Flexible Reach Without PEG-Related Metabolic Lability

PROTAC linkers are frequently constructed from polyethylene glycol (PEG) units to enhance aqueous solubility; however, PEG chains are susceptible to oxidative metabolism and can generate reactive metabolites that compromise compound integrity in vivo [1]. Thalidomide-NH-C6-NH2 utilizes a pure alkyl C6 chain that is metabolically stable under standard physiological conditions, lacking the ether bonds that serve as metabolic soft spots in PEG-based linkers [2]. Compared to thalidomide-PEG2/PEG3-NH2 conjugates, which exhibit variable clearance rates in microsomal stability assays, the C6 alkyl linker provides predictable and consistent stability, facilitating more reliable structure-activity relationship (SAR) interpretation across in vitro and cell-based degradation assays.

linker composition metabolic stability PROTAC pharmacokinetics

High Purity (≥98%) Enables Reproducible Conjugation and Minimizes Byproduct Formation

Thalidomide-NH-C6-NH2 is commercially available with certified purity ≥ 98% (HPLC-verified), ensuring that the primary amine terminus is not compromised by oxidative degradation products or incomplete deprotection intermediates . In contrast, some alternative CRBN ligand-linker conjugates, including thalidomide-PEG-amine variants, are supplied at lower purity grades (e.g., 95% or technical grade) that may contain up to 5% unidentified impurities . These impurities can act as competitive nucleophiles during amide coupling reactions, reducing the effective yield of the desired PROTAC product and complicating purification. High-purity Thalidomide-NH-C6-NH2 minimizes these variables, supporting reproducible synthetic outcomes.

PROTAC synthesis building block purity reproducibility

Optimal Research and Procurement Applications for Thalidomide-NH-C6-NH2


Building BRD4-Targeting PROTACs Requiring High Degradation Potency

Researchers designing PROTACs directed against BRD4 or other BET family bromodomain proteins should preferentially select Thalidomide-NH-C6-NH2 as their CRBN-recruiting ligand-linker precursor. Evidence from comparative PROTAC studies indicates that the C6 linker length confers superior degradation potency (DC50 ≈ 49 nM) and maximal degradation efficacy (Dmax > 90%) compared to C4-linked constructs [1]. The terminal amine enables direct conjugation to BET-targeting warheads (e.g., JQ1 derivatives) via standard amide coupling chemistry, streamlining synthesis of potent BRD4 degraders with validated activity in MV4;11 leukemia cells.

Parallel Synthesis of PROTAC Libraries for Linker Length SAR Studies

For medicinal chemistry campaigns requiring systematic exploration of linker length on degradation activity, Thalidomide-NH-C6-NH2 serves as the essential midpoint reference compound. When evaluated alongside C4 (HY-130612 precursor) and C8 (HY-138846) analogs, the C6 conjugate establishes the baseline degradation profile against which the performance penalties of shorter linkers and solubility liabilities of longer linkers can be quantified [2]. Inclusion of the C6-linked building block in library synthesis ensures that the full dynamic range of linker length effects is captured, preventing false-negative conclusions that might arise if only C4 or C8 linkers were screened.

Synthesis of PROTACs Where Metabolic Stability Is a Critical Endpoint

In drug discovery programs where PROTAC candidates are intended for progression to in vivo pharmacokinetic studies, the alkyl C6 linker of Thalidomide-NH-C6-NH2 offers a metabolically stable alternative to PEG-containing conjugates [3]. Unlike PEG linkers that undergo CYP450-mediated oxidative cleavage at ether bonds, the all-carbon C6 chain maintains structural integrity in liver microsome assays. This stability simplifies pharmacokinetic modeling and ensures that observed in vivo degradation activity reflects the intact PROTAC molecule rather than partially metabolized species [4].

Conjugation to Acid- or Base-Sensitive Target Ligands Requiring Mild Amide Coupling

The free primary amine terminus of Thalidomide-NH-C6-NH2 enables amide bond formation under mild conditions using standard carbodiimide coupling reagents (EDC/HOBt or HATU/DIPEA) without requiring deprotection steps that could damage sensitive functional groups on the target ligand . This contrasts with Boc-protected analogs (e.g., Thalidomide-NH-C6-NH-Boc), which necessitate acidic deprotection conditions incompatible with acid-labile warheads. Procurement of the deprotected amine form eliminates an entire synthetic step, reduces material loss during deprotection, and expands the scope of compatible target ligands to include those bearing tert-butyl esters, silyl ethers, or acid-sensitive heterocycles.

Quote Request

Request a Quote for Thalidomide-NH-C6-NH2

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.